![molecular formula C19H28OSi2 B12606047 [([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane CAS No. 648428-57-3](/img/structure/B12606047.png)
[([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methoxysilane is an organosilicon compound that features a biphenyl group attached to a trimethylsilyl methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methoxysilane typically involves the reaction of [1,1’-biphenyl]-4-carbaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods, such as recrystallization and distillation, to ensure the high purity of the final product.
化学反応の分析
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of biphenyl ketones or carboxylic acids.
- Reduction: Reduction reactions can target the biphenyl group, converting it into biphenyl alcohols or alkanes.
- Substitution: The trimethylsilyl methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
- Oxidation: Biphenyl ketones, biphenyl carboxylic acids.
- Reduction: Biphenyl alcohols, biphenyl alkanes.
- Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
Chemistry::
- Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
- Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
- Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical applications.
- Drug Delivery: Its unique structure allows it to be used in the design of drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
- Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
作用機序
The mechanism by which ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methoxysilane exerts its effects is largely dependent on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. In drug delivery, it enhances the solubility and stability of drugs, facilitating their transport and release in biological systems. The molecular targets and pathways involved vary based on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds::
- [1,1’-Biphenyl]-4-ylmethanol: Similar structure but lacks the trimethylsilyl groups.
- [1,1’-Biphenyl]-4-yl(trimethylsilyl)ether: Similar structure but with different functional groups.
Uniqueness: The presence of both the biphenyl and trimethylsilyl methoxy groups in ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methoxysilane imparts unique properties, such as enhanced stability and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
648428-57-3 |
|---|---|
分子式 |
C19H28OSi2 |
分子量 |
328.6 g/mol |
IUPAC名 |
trimethyl-[(4-phenylphenyl)-trimethylsilylmethoxy]silane |
InChI |
InChI=1S/C19H28OSi2/c1-21(2,3)19(20-22(4,5)6)18-14-12-17(13-15-18)16-10-8-7-9-11-16/h7-15,19H,1-6H3 |
InChIキー |
INOFIRDWHXOVJK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C2=CC=CC=C2)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


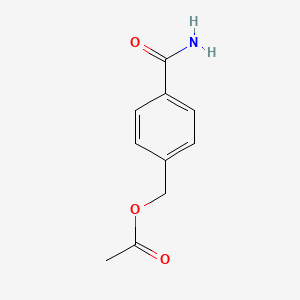
![4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605974.png)
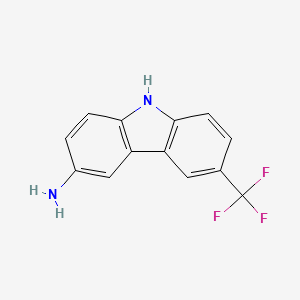
![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)
![1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene](/img/structure/B12606000.png)

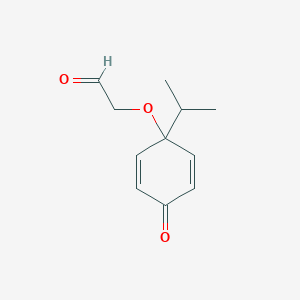
![3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12606027.png)
![[(3R,4S)-4-acetamidothiolan-3-yl] acetate](/img/structure/B12606035.png)
![N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12606041.png)
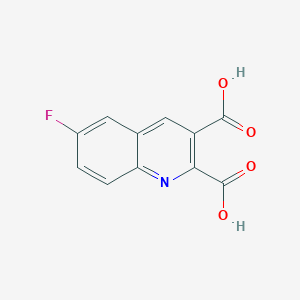
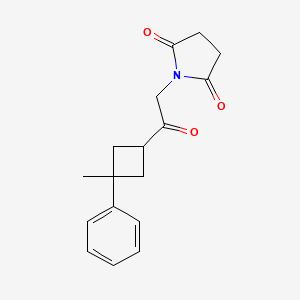
![(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B12606079.png)

